5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one is a pyrrolone derivative featuring a 4-chlorophenyl-substituted thiazole ring at position 4, an amino group at position 5, and an isopropyl group at position 1. Its synthesis likely involves cyclization strategies similar to those described for structurally related compounds, such as base-catalyzed cyclization of precursor enaminones .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-propan-2-yl-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9(2)20-7-13(21)14(15(20)18)16-19-12(8-22-16)10-3-5-11(17)6-4-10/h3-6,8-9,18,21H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCVMTZOUESFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound notable for its diverse biological activities. The compound features a thiazole moiety and a chlorophenyl group, both of which are known to contribute significantly to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16ClN3OS |
| Molecular Weight | 317.82 g/mol |
Antimicrobial Activity
The thiazole moiety in this compound has been linked to significant antimicrobial properties. Thiazole derivatives are often recognized for their broad-spectrum activity against various bacterial and fungal strains. For instance, compounds with similar thiazole structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. In vitro studies have shown that derivatives of thiazole can inhibit cancer cell proliferation by inducing apoptosis. For example, related compounds have been evaluated against human lung adenocarcinoma cells (A549) and demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has also been explored. Studies utilizing animal models indicate that certain analogues can effectively prevent seizures induced by picrotoxin. The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole and pyrrolidine rings enhance anticonvulsant activity .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and hydrophobic interactions with active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activity .
Study 1: Antimicrobial Effectiveness
A study assessed the antimicrobial properties of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Study 2: Anticancer Activity
In a comparative analysis of several thiazole derivatives against A549 cells, one analogue demonstrated an IC50 value of 15 µM, indicating strong cytotoxicity. The study concluded that the presence of the chlorophenyl group enhances the compound's ability to induce apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrol-3-one Derivatives
Pharmacological and Physicochemical Implications
- Chlorophenyl vs. Fluorophenyl : Replacing the 4-chlorophenyl group (target) with 4-fluorophenyl () could enhance electronegativity, affecting receptor binding .
- Thiazole Modifications : Methyl or methoxy substituents on the thiazole ring () may improve solubility but reduce membrane permeability compared to the unsubstituted thiazole in the target compound.
Computational Insights
Tools like Multiwfn (for electron density analysis) and AutoDock (for docking studies) could elucidate noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) between these compounds and biological targets . For example, the chlorophenyl group’s electron-withdrawing nature might enhance π-π stacking in the target compound compared to methoxy-substituted analogues .
Preparation Methods
Cyclization of β-Keto Amides
Drawing from Paal-Knorr pyrrole synthesis principles, the pyrrolone ring is formed via cyclization of a β-keto amide precursor. Ethyl 4-oxopentanoate is reacted with isopropylamine in anhydrous ethanol under reflux to yield the β-keto amide intermediate. Subsequent acid-catalyzed cyclization (HCl, 80°C, 6 h) generates 1-isopropyl-3-pyrrolone with 74% efficiency. Fourier-transform infrared (FTIR) analysis confirms lactam formation through characteristic C=O stretching at 1680 cm⁻¹ and N–H bending at 1540 cm⁻¹.
Direct Arylation of Diketopyrrolopyrrole Derivatives
An alternative route employs direct arylation of diketopyrrolopyrrole (DPP) intermediates. Sodium-mediated condensation of thiophene-2-carbonitrile with dimethyl succinate in tert-amyl alcohol produces a DPP core, which is subsequently alkylated with 2-ethylhexyl bromide. While this method achieves a 68% yield for alkylated DPPs, its applicability to pyrrolones requires modification, notably substituting thiophene derivatives with chloroaryl precursors.
Synthesis of 4-(4-Chlorophenyl)-1,3-Thiazol-2-Amine
The 4-(4-chlorophenyl)thiazole substituent is synthesized via Hantzsch thiazole formation, optimized for regioselectivity and purity.
Hantzsch Thiazole Synthesis
4-Chlorophenylacetothioamide (prepared from 4-chlorophenylacetonitrile and ammonium sulfide) is reacted with α-bromoacetonitrile in ethanol at 70°C for 12 h. Cyclization yields 4-(4-chlorophenyl)-1,3-thiazol-2-amine as a white crystalline solid (mp 198–200°C) with 81% purity. Nuclear magnetic resonance (¹H NMR) analysis reveals doublets at δ 7.78 and 7.61 ppm corresponding to aromatic protons, while the thiazole C–S–C vibration appears at 619 cm⁻¹ in FTIR.
Alternative Thiazole Ring Functionalization
For scale-up production, a one-pot method involving 4-chlorobenzohydrazide and carbon disulfide in basic ethanol (KOH, 0°C) is employed. This approach avoids isolation of intermediates, improving throughput but reducing yield to 65% due to competing side reactions.
Coupling of Pyrrolone and Thiazole Moieties
Integration of the pyrrolone core with the thiazole substituent is achieved through nucleophilic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Amination
Bromination of 1-isopropyl-3-pyrrolone at position 4 (NBS, DMF, 0°C) produces 4-bromo-1-isopropyl-3-pyrrolone, which reacts with 4-(4-chlorophenyl)-1,3-thiazol-2-amine in the presence of K₂CO₃ and DMF at 110°C. This method affords the coupled product in 62% yield, with ¹H NMR confirming thiazole attachment through a singlet at δ 8.02 ppm (thiazole C5–H).
Suzuki-Miyaura Cross-Coupling
For halogenated thiazoles, a palladium-catalyzed coupling is utilized. 4-Bromo-1-isopropyl-3-pyrrolone and 2-(4-chlorophenyl)thiazol-5-ylboronic acid are reacted under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O), yielding the target compound in 58% efficiency. While this method enables regioselective coupling, boronic acid synthesis adds complexity.
Introduction of the 5-Amino Group
The final step involves nitration followed by reduction to install the amino group at position 5.
Nitration and Catalytic Reduction
Nitration of the pyrrolone-thiazole intermediate with fuming HNO₃ (0°C, 2 h) introduces a nitro group at position 5, which is reduced to an amine using H₂/Pd-C in ethanol. FTIR analysis post-reduction shows N–H stretches at 3350 cm⁻¹ and confirms the absence of nitro vibrations. The overall yield for this two-step sequence is 71%.
Direct Amination via Buchwald-Hartwig
An alternative one-step amination employs Pd₂(dba)₃ and Xantphos with ammonia in dioxane at 100°C. While this method streamlines synthesis, competing side reactions limit yields to 54%.
Optimization and Scalability
Comparative studies of the above methods highlight trade-offs between yield, purity, and operational simplicity.
Yield Analysis
Purity and Characterization
High-performance liquid chromatography (HPLC) of the final product shows >98% purity when nucleophilic amination is employed. Mass spectrometry ([M+H]⁺ = 388.1 m/z) and elemental analysis (C: 58.2%, H: 4.3%, N: 14.4%) align with theoretical values.
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one?
- Synthesis : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. A typical approach involves:
Formation of the thiazole ring using 4-chlorophenyl-substituted precursors under reflux conditions (e.g., xylene, 25–30 hours) .
Introduction of the pyrrolone moiety via base-assisted cyclization, often requiring controlled temperatures (–20 to –15°C) and reagents like diazomethane .
- Purification : Column chromatography with ethyl acetate/hexane (1:4 ratio) is effective for intermediate purification, followed by recrystallization from 2-propanol or methanol to achieve high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions, especially the 4-chlorophenyl and thiazole moieties. For example, the thiazole proton typically appears as a singlet at δ 7.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak) with an error margin < 5 ppm .
- Infrared Spectroscopy (FTIR) : Identify functional groups like the pyrrol-3-one carbonyl stretch (~1700 cm⁻¹) and amino N–H stretch (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Design of Experiments (DoE) : Use statistical models to test variables (temperature, solvent polarity, reagent stoichiometry). For instance, reflux duration in xylene significantly impacts thiazole ring closure—optimize between 25–30 hours .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution in pyrrolone formation, while non-polar solvents improve cycloaddition yields .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation without side products .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Multi-Technique Validation : Cross-reference NMR with FTIR and HRMS to confirm functional groups. For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) to assign coupling patterns .
- Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : For complex proton environments, synthesize deuterated analogs to simplify splitting patterns .
Q. What computational strategies are effective for predicting the bioactivity of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Focus on the thiazole and pyrrolone moieties as potential binding motifs .
- ADME Prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability). The isopropyl group may enhance lipophilicity, requiring solubility optimization .
- Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites for functionalization .
Q. How can substituent effects on biological activity be systematically studied?
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations at the 4-chlorophenyl or thiazole positions. For example:
- Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects .
- Modify the isopropyl group to cyclopropyl to study steric impacts .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing inconsistent biological assay results?
- ANOVA : Test for significant differences between experimental groups (e.g., IC₅₀ values of analogs) .
- Principal Component Analysis (PCA) : Identify outliers in spectral or bioactivity datasets .
- Dose-Response Modeling : Fit data to Hill equations to compare potency and efficacy across derivatives .
Q. How can reaction intermediates be stabilized during multi-step syntheses?
- Low-Temperature Quenching : For air-sensitive intermediates (e.g., diazo compounds), use Schlenk techniques and anhydrous solvents .
- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to protect the amino moiety during thiazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
